N-Cyclopropylprop-2-ene-1-sulfonamide
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Overview
Description
Mechanism of Action
Target of Action
N-Cyclopropylprop-2-ene-1-sulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase in the synthesis of folic acid . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in the disruption of DNA synthesis in bacteria, leading to their death .
Biochemical Pathways
The inhibition of folic acid synthesis by sulfonamides affects the folate pathway , a critical biochemical pathway in bacteria . Folic acid is essential for the production of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, sulfonamides prevent bacterial cells from replicating their DNA, thereby inhibiting their growth and proliferation .
Pharmacokinetics
This suggests that this compound may have a long residence time in the body, potentially leading to prolonged pharmacological effects .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation due to the disruption of DNA synthesis . This makes it an effective antibacterial agent, capable of treating a variety of bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors . This persistence can lead to unintentional exposure of various organisms to the drug, potentially resulting in long-term ecological risks . Furthermore, the widespread use of sulfonamides has raised concerns about the potential spread of antimicrobial resistance .
Biochemical Analysis
Biochemical Properties
Sulfonamides, a class of compounds to which N-Cyclopropylprop-2-ene-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Cellular Effects
It is known that sulfonamides can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of sulfonamides can vary with dosage, with potential threshold effects observed in some studies, as well as possible toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylprop-2-ene-1-sulfonamide typically involves the reaction of cyclopropylamine with prop-2-ene-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylprop-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Cyclopropylprop-2-ene-1-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness
N-Cyclopropylprop-2-ene-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other sulfonamides . This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopropylprop-2-ene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-5-10(8,9)7-6-3-4-6/h2,6-7H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVYYRUKGXHOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544781-59-0 |
Source
|
Record name | N-cyclopropylprop-2-ene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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